molecular formula C18H21FN2O3S2 B2449888 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1235151-95-7

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2449888
CAS No.: 1235151-95-7
M. Wt: 396.5
InChI Key: BVEQOSSSSHBRNC-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a methylthiophene sulfonamide moiety

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzoyl group and the methylthiophene sulfonamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
  • N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and lipophilicity, while the methylthiophene sulfonamide moiety contributes to its potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S2/c1-13-6-7-17(25-13)26(23,24)20-12-14-8-10-21(11-9-14)18(22)15-4-2-3-5-16(15)19/h2-7,14,20H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQOSSSSHBRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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